molecular formula C16H14ClN5O4S B2817653 methyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852155-07-8

methyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2817653
CAS No.: 852155-07-8
M. Wt: 407.83
InChI Key: VDBYKSTZSXIVIM-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H14ClN5O4S and its molecular weight is 407.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity of Heterocyclic Compounds

Research has focused on synthesizing novel heterocyclic compounds derived from similar structural frameworks for potential use in enzyme inhibition and antimicrobial activities. For example, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and investigated for their lipase and α-glucosidase inhibition activities. Compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

Cyclization Reactions and Derivative Formation

Cyclization of specific carbonyl derivatives has led to the formation of heterocyclic compounds with potential biological activities. For instance, cyclization of carbonyl-thiosemicarbazides in a basic medium produced pyrimidine-dione derivatives, showing the versatile chemistry involved in creating biologically active molecules from precursors with similar functionalities to the query compound (Mekuskiene & Vainilavicius, 2006).

Synthesis of Complex Heterocycles for Biological Activities

Complex heterocycles have been synthesized from similar starting materials, demonstrating significant biological activities, such as antimicrobial and enzyme inhibition effects. These studies underscore the potential of such compounds in pharmaceutical applications and highlight the importance of structural features akin to the query compound in medicinal chemistry research (Kumari et al., 2017).

Properties

IUPAC Name

methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O4S/c1-26-14(24)8-27-16-21-20-12(6-10-7-13(23)19-15(25)18-10)22(16)11-4-2-9(17)3-5-11/h2-5,7H,6,8H2,1H3,(H2,18,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBYKSTZSXIVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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